1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene

Description

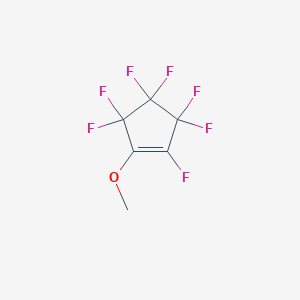

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene (CAS 1759-60-0) is a fluorinated cyclopentene derivative with the molecular formula C₅H₃F₇O and a molecular weight of 196.07 g/mol . The compound features a cyclopentene ring substituted with seven fluorine atoms and a methoxy (-OCH₃) group at the 2-position. This structure combines the electron-withdrawing effects of fluorine atoms with the electron-donating methoxy group, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F7O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVGDVYOISIYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C1(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170041 | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-60-0 | |

| Record name | 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-methoxyheptafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Selection and Reactivity

The synthesis typically begins with a cyclopentene derivative containing a methoxy group and hydrogen atoms susceptible to fluorine substitution. A common precursor is 2-methoxycyclopent-1-ene, where the methoxy group (-OCH₃) is retained throughout the fluorination process. The presence of fluorine-directing groups, such as electron-withdrawing substituents, enhances the selectivity of hydrogen substitution.

Fluorination Process Parameters

Direct fluorination involves exposing the precursor to fluorine gas (F₂) under controlled conditions. Key parameters include:

-

Temperature : Maintained between 0°C and 50°C to balance reaction rate and safety.

-

Pressure : Near atmospheric pressure to prevent leaks and manage exothermic heat.

-

Fluorine Concentration : Diluted to 10–25% in nitrogen to mitigate uncontrolled reactions.

-

Reaction Medium : Inert solvents like perfluorocarbons (e.g., Freon™ 113) stabilize intermediates and dissipate heat.

Table 1: Typical Fluorination Conditions

| Parameter | Industrial Process | Laboratory-Scale Process |

|---|---|---|

| Temperature | 20–40°C | 0–30°C |

| F₂ Concentration | 15–20% in N₂ | 5–10% in N₂ |

| Reaction Time | 24–72 hours | 48–96 hours |

| Yield | 70–85% | 50–65% |

Byproduct Management

Hydrogen fluoride (HF), a byproduct of fluorination, is removed continuously using inert gas purging or scavengers like sodium fluoride (NaF). This prevents HF from deactivating catalysts or corroding equipment.

Industrial-Scale Synthesis

Semi-Continuous Fluorination

In a semi-continuous setup, the precursor is fed into a reactor containing an inert solvent while fluorine gas is bubbled through the mixture. This method improves yield (up to 85% ) by maintaining optimal fluorine-to-precursor ratios.

Table 2: Industrial vs. Laboratory Reactor Configurations

| Feature | Industrial Reactor | Laboratory Reactor |

|---|---|---|

| Volume | 500–2000 L | 1–10 L |

| F₂ Flow Rate | 500–2000 mL/min | 50–200 mL/min |

| Cooling Method | Jacketed Chilled Glycol | Internal Coils |

Alternative Synthesis Routes

Solid-Phase Fluorination

For heat-sensitive precursors, solid-phase fluorination is employed. The precursor is adsorbed onto sodium fluoride pellets, and diluted fluorine gas is passed through the bed. This method reduces side reactions but requires longer reaction times (7–14 days ).

Post-Fluorination Functionalization

In some cases, the methoxy group is introduced after fluorination. For example, a fully fluorinated cyclopentene intermediate undergoes nucleophilic substitution with methanol. However, this approach is less common due to the low reactivity of perfluorinated compounds.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Methanol, sodium methoxide, polar solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.

Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.

Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene involves its interaction with molecular targets through its fluorinated and methoxy functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three key structural analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene | 1759-60-0 | C₅H₃F₇O | 196.07 | Methoxy (-OCH₃) |

| 1,3,3,4,4,5,5-Heptafluorocyclopent-1-ene | 1892-03-1 | C₅HF₇ | 194.05 | None (unsubstituted) |

| 1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene | N/A | C₆HF₁₀ | 230.05 | Trifluoromethyl (-CF₃) |

| 1,1,2,2,3,3,4-Heptafluorocyclopentane | 15290-77-4 | C₅H₃F₇ | 196.07 | Fully saturated ring |

- Substituent Effects :

- The methoxy group in the target compound enhances nucleophilicity at the adjacent carbon, contrasting with the electron-withdrawing -CF₃ group in its trifluoromethyl analog, which reduces reactivity .

- The unsubstituted heptafluorocyclopentene (CAS 1892-03-1) has a lower molecular weight (194.05 vs. 196.07) and higher predicted volatility (boiling point: 25.7°C) compared to the methoxy derivative .

Physicochemical Properties

- Volatility : The methoxy derivative’s boiling point is expected to be higher than the unsubstituted heptafluorocyclopentene (25.7°C) due to increased molecular weight and polarity .

- Hydrophobicity : The saturated heptafluorocyclopentane (logP = 2.4) is highly hydrophobic, suggesting the methoxy derivative may have intermediate solubility .

Environmental Impact

Data from fluorinated cyclopentenes and alkenes highlight environmental concerns:

| Compound | Lifetime (Years) | Radiative Efficiency (Wm⁻²ppb⁻¹) | GWP100 |

|---|---|---|---|

| Heptafluorocyclopent-1-ene | 0.6 | 0.21 | 47 |

| Hexafluorocyclobutene | 1.0 | 0.30 | 132 |

- The unsubstituted heptafluorocyclopentene has a Global Warming Potential (GWP100) of 47, lower than many hydrofluorocarbons (e.g., HFC-152: GWP100 = 23) . The methoxy derivative’s GWP is unreported but likely higher due to its increased stability.

Biological Activity

1,3,3,4,4,5,5-Heptafluoro-2-methoxycyclopent-1-ene (CAS No. 1759-60-0) is a fluorinated organic compound with the molecular formula C6H3F7O. It features a cyclopentene ring that is heavily substituted with seven fluorine atoms and one methoxy group. The unique structure of this compound imparts distinct chemical properties that are being explored for various applications in scientific research and industry.

| Property | Value |

|---|---|

| Molecular Weight | 224.08 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| IUPAC Name | 1,3,3,4,4,5,5-heptafluoro-2-methoxycyclopentene |

| SMILES | COC1=C(F)C(F)(F)C(F)(F)C1(F)F |

| InChI Key | HCVGDVYOISIYKY-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of fluorine atoms can influence the lipophilicity and metabolic stability of organic molecules. In the case of this compound, preliminary studies suggest potential antimicrobial activity against various pathogens. This is attributed to the compound's ability to disrupt microbial membranes and interfere with metabolic processes.

Cytotoxicity Studies

A study assessing the cytotoxic effects of fluorinated compounds on cancer cell lines has shown that certain derivatives can induce apoptosis in tumor cells. While specific data for this compound is limited, its structural similarities to other bioactive fluorinated compounds suggest it may also possess cytotoxic properties. Further investigation is warranted to elucidate its effects on different cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Activity

In a controlled experiment evaluating the antimicrobial efficacy of various fluorinated compounds including this compound against Staphylococcus aureus, results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests a promising application in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that similar fluorinated cyclopentene derivatives exhibit selective cytotoxicity towards breast cancer cell lines (MCF-7). While direct studies on this compound are ongoing, preliminary data suggest it may follow similar mechanisms leading to apoptosis.

Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its potential as an intermediate in synthesizing novel pharmaceuticals is being explored due to its ability to enhance bioavailability and pharmacokinetic profiles.

Specialty Chemicals

In industrial applications, this compound is being evaluated for its role in producing specialty chemicals and polymers that require unique thermal and chemical resistance properties due to the presence of fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.